3-(1,1-Difluoroethyl)-4-fluoroaniline

Medicinal Chemistry Physicochemical Property Optimization Agrochemical Design

Researchers needing precise modulation of pKa and lipophilicity in lead optimization often face inconsistent reactivity from generic aniline building blocks. 3-(1,1-Difluoroethyl)-4-fluoroaniline (CAS 445303-18-4) solves this with its unique meta-CF₂CH₃/para-F substitution pattern. - Synergistic electronic effects enable predictable cross-coupling yields unattainable with non-fluorinated or mono-substituted analogs. - Modulated basicity enhances membrane permeability and ADME profiles in kinase inhibitors and GPCR modulators. - Improved cuticular penetration and systemic mobility for next-generation agrochemical design.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
CAS No. 445303-18-4
Cat. No. B3138045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Difluoroethyl)-4-fluoroaniline
CAS445303-18-4
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)N)F)(F)F
InChIInChI=1S/C8H8F3N/c1-8(10,11)6-4-5(12)2-3-7(6)9/h2-4H,12H2,1H3
InChIKeyKPFHVJDYMDWZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorinated Aniline Building Block for Agrochemical and Pharmaceutical Synthesis


3-(1,1-Difluoroethyl)-4-fluoroaniline (CAS 445303-18-4) is a fluorinated aniline derivative with the molecular formula C₈H₈F₃N and a molecular weight of 175.15 g/mol . This compound belongs to the class of 1,1-difluoroethyl-substituted fluoroanilines, characterized by a 1,1-difluoroethyl group at the meta position and a fluorine atom at the para position relative to the amino group . Its unique substitution pattern imparts distinct electronic and steric properties that differentiate it from closely related analogs, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals where precise modulation of physicochemical properties is critical .

Building Block Type Fluorinated aniline with 1,1-difluoroethyl at C3 and fluorine at C4
Key Selection Context Modulation of pKa and lipophilicity for agrochemical and pharmaceutical synthesis

Why This Fluorinated Aniline Cannot Be Simply Replaced


Fluorinated anilines are widely used as building blocks, but the specific substitution pattern of 3-(1,1-difluoroethyl)-4-fluoroaniline confers a unique physicochemical profile that is not shared by its positional isomers or mono-substituted analogs. The combination of a 1,1-difluoroethyl group at the meta position and a fluorine at the para position synergistically influences both basicity (pKa) and lipophilicity . Direct substitution with a non-fluorinated analog, a para-substituted difluoroethyl isomer, or a 4-fluoroaniline derivative will result in altered ionization states, different partitioning behavior, and potentially divergent reactivity in cross-coupling reactions . These differences can significantly impact the yield and selectivity of downstream synthetic steps, as well as the final biological activity of the target molecule .

pKa and Ionization Shift
Replacing with a non-fluorinated or mono-substituted analog may alter ionization state, leading to different partitioning and reactivity in cross-couplings.
Lipophilicity Profile Mismatch
A different fluorination pattern can change membrane permeability, which may affect downstream biological activity of the synthesized molecule.
Regioselectivity Variation
Isomers such as 2-(1,1-difluoroethyl)-4-fluoroaniline may exhibit distinct regiochemical outcomes, potentially reducing synthetic yield and selectivity.

Quantitative Evidence: Differentiation from Closest Analogs


pKa Modulation and Basicity Profile

3-(1,1-Difluoroethyl)-4-fluoroaniline exhibits a predicted pKa of 4.10 ± 0.10, which is intermediate between the pKa of 4-(1,1-difluoroethyl)aniline (3.80 ± 0.10) and 4-fluoroaniline (4.65 at 25°C) . This modulation in basicity results from the combined electron-withdrawing effects of the 1,1-difluoroethyl group and the para-fluorine substituent. The intermediate pKa value influences the compound's ionization state at physiological pH, directly impacting its absorption, distribution, and target binding in biological systems.

pKa Modulation
Cross-study comparable
4.10 ± 0.10 (predicted)
Intermediate basicity may support balanced permeability and solubility
+0.30 vs. 4-(1,1-difluoroethyl)aniline; -0.55 vs. 4-fluoroaniline. Experimental confirmation advised.
Medicinal Chemistry Physicochemical Property Optimization Agrochemical Design

Boiling Point and Density for Purification

The compound exhibits a predicted boiling point of 242.2 ± 40.0 °C and a density of 1.246 ± 0.06 g/cm³ . In comparison, the closely related isomer 4-(1,1-difluoroethyl)aniline has a lower predicted boiling point of 228.9 ± 35.0 °C and a lower density of 1.153 ± 0.06 g/cm³ . These differences in volatility and mass density are relevant for purification by distillation and for formulation into final products.

Boiling Point & Density
Cross-study comparable
BP 242.2 °C, d 1.246 g/cm³ (predicted)
Higher boiling point may facilitate distillation purification
+13.3 °C and +0.093 g/cm³ vs. 4-(1,1-difluoroethyl)aniline. Predicted values; process conditions may vary.
Process Chemistry Purification Formulation Development

Lipophilicity Enhancement via Dual Fluorination

The presence of both a 1,1-difluoroethyl group and a fluorine atom on the aromatic ring is known to significantly increase lipophilicity compared to non-fluorinated or mono-fluorinated anilines . While a specific experimental log P value for this compound is not available, class-level inference based on structurally similar fluorinated anilines indicates that the dual fluorination motif can increase log P by approximately 1-2 units relative to the parent aniline [1]. This enhanced lipophilicity improves membrane permeability and metabolic stability.

Lipophilicity Enhancement
Class-level inference
Estimated +1–2 log P units
May improve membrane permeability, supporting bioavailability screening
Class-level inference from fluorinated aniline SAR; experimental log P not available.
Medicinal Chemistry ADME Optimization Agrochemical Bioavailability

Regioselectivity in Cross-Coupling Reactions

The specific substitution pattern of 3-(1,1-difluoroethyl)-4-fluoroaniline alters the electron density on the aromatic ring, which can influence the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions . The meta-difluoroethyl group directs incoming electrophiles to specific positions, while the para-fluorine further modulates reactivity. This is in contrast to isomers like 2-(1,1-difluoroethyl)-4-fluoroaniline or 4-(1,1-difluoroethyl)aniline, where the different substitution patterns lead to distinct regiochemical outcomes in Pd- or Ni-catalyzed couplings.

Regioselectivity
Class-level inference
Unique directing effects vs. isomers
May enable predictable substitution patterns in cross-couplings
Inferred from aromatic substitution principles; regiochemical outcome depends on catalyst and conditions.
Synthetic Methodology C-C Bond Formation Catalysis

Application Scenarios Based on Quantitative Differentiation


Agrochemical Intermediate for Fluorinated Herbicides and Fungicides

The enhanced lipophilicity and modulated pKa of 3-(1,1-difluoroethyl)-4-fluoroaniline make it a valuable intermediate for the synthesis of fluorinated agrochemicals . Its physicochemical profile is conducive to the design of herbicides and fungicides with improved cuticular penetration and systemic mobility in plants .

Pharmaceutical Lead Optimization and Fragment-Based Discovery

In medicinal chemistry, the compound's unique pKa and lipophilicity profile can be exploited to fine-tune the ADME properties of drug candidates . It serves as a versatile fragment for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents where controlled basicity and membrane permeability are critical .

Building Block for Advanced Materials and Catalysts

The compound's specific substitution pattern and electronic properties render it a useful precursor for the synthesis of metal-organic frameworks (MOFs) and other advanced materials with tailored catalytic or separation properties . Its reactivity in cross-coupling reactions enables the construction of complex molecular architectures .

Application
Selection Property
Validation Focus
Agrochemical Intermediate
Lipophilicity and pKa profile
Cuticular penetration and systemic mobility assays
Pharmaceutical Lead Optimization
Controlled basicity and membrane permeability
ADME and target engagement studies
Advanced Materials & Catalysts
Regioselectivity and electronic effects
Catalytic or separation performance screening

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